(S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid chemical structure and properties
(S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid chemical structure and properties
This technical guide provides an in-depth analysis of (S)-2-Amino-2-(1-methyl-1H-indol-3-yl)acetic acid , also known as (S)-1-Methylindolylglycine . This compound is a non-proteinogenic amino acid and a structural analog of tryptophan, distinguished by a shortened side chain (glycine backbone vs. alanine backbone) and N-methylation of the indole ring.
Executive Summary
(S)-2-Amino-2-(1-methyl-1H-indol-3-yl)acetic acid is a chiral, unnatural amino acid belonging to the class of aryl-glycines . Structurally, it consists of a 1-methylindole moiety directly attached to the
Chemical Identity & Structure
Nomenclature & Identifiers
-
IUPAC Name: (2S)-2-Amino-2-(1-methyl-1H-indol-3-yl)acetic acid
-
Common Names: (S)-1-Methylindolylglycine; (S)-
-(1-Methylindol-3-yl)glycine -
Molecular Formula:
-
Molecular Weight: 204.23 g/mol
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CAS Number: 1000058-38-7 (Racemic parent reference), 630392-83-5 (Non-methylated analog reference)
-
SMILES: CN1C=C(C(N)C(=O)O)C2=CC=CC=C21
Structural Analysis
The molecule is amphoteric, possessing a basic primary amine and an acidic carboxylic acid. The (S)-configuration at the
-
Indole Ring: The N1-methyl group eliminates the hydrogen bond donor capability of the indole nitrogen, increasing lipophilicity compared to the parent indolylglycine.
-
Chirality: The
-carbon is a stereocenter. The (S)-enantiomer is defined by the spatial arrangement of the amine, carboxyl, and indole groups (Cahn-Ingold-Prelog priority: ).
Synthesis & Production
The synthesis of the enantiopure (S)-isomer is challenging due to the tendency of aryl-glycines to racemize. The most authoritative method involves Asymmetric Friedel-Crafts Alkylation .
Primary Route: Asymmetric Friedel-Crafts Alkylation
This method couples 1-methylindole with an
Protocol:
-
Reagents: 1-Methylindole, Ethyl glyoxylate imine (formed from ethyl glyoxylate and
-methoxyaniline or similar amine), Chiral Phosphoric Acid Catalyst (e.g., (S)-TRIP or BINOL-derived acid). -
Reaction: The chiral catalyst activates the imine, directing the nucleophilic attack of the indole C3 position to the Re-face (or Si-face depending on catalyst) of the imine.
-
Deprotection: The N-protecting group (PMP) and the ethyl ester are removed via oxidative cleavage (CAN) and hydrolysis (LiOH) to yield the free amino acid.
Synthesis Workflow Diagram
Caption: Asymmetric catalytic synthesis of (S)-1-Methylindolylglycine via Friedel-Crafts alkylation.
Physicochemical Properties
| Property | Value / Description | Note |
| Physical State | Solid powder | Off-white to pale yellow |
| Melting Point | > 200°C (Decomposes) | Typical for zwitterionic amino acids |
| Solubility (Water) | Low | Soluble in dilute HCl or NaOH |
| Solubility (Organic) | DMSO, Methanol | Limited solubility in non-polar solvents |
| pKa (COOH) | ~2.1 | Estimated based on Phenylglycine |
| pKa (NH3+) | ~9.0 | Estimated based on Phenylglycine |
| LogP | ~1.8 | More lipophilic than Tryptophan due to N-Me |
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following analytical signatures are used.
Nuclear Magnetic Resonance (NMR)
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1H NMR (400 MHz, DMSO-d6):
- 3.75 (s, 3H, N-CH3 )
-
5.15 (s, 1H,
-CH ) - 7.0 - 7.6 (m, 5H, Indole aromatic protons)
- 7.4 (s, 1H, Indole C2-H )
-
Interpretation: The singlet at 5.15 ppm is characteristic of the
-proton in aryl-glycines, shifted downfield compared to alkyl amino acids due to the adjacent aromatic ring.
Mass Spectrometry (MS)
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Method: ESI-MS (Positive Mode)
-
Expected Ion:
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Fragmentation: Loss of
( 159) and is common.
HPLC Method for Enantiomeric Excess (ee)
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Column: Chiralpak AD-H or OD-H
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Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA
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Detection: UV at 280 nm (Indole absorption)
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Purpose: Essential to verify the (S)-configuration purity (>98% ee required for biological use).
Applications in Drug Discovery
Peptidomimetics
This amino acid is used to introduce conformational constraints into peptide chains. The direct attachment of the bulky indole group to the backbone restricts rotation around the
Biological Activity
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Indoleamine 2,3-dioxygenase (IDO) Probes: As a substrate analog, it can be used to study enzymes that process tryptophan, although the N-methylation prevents certain catalytic steps requiring N-H deprotonation.
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Antitumor Agents: Derivatives of indolylglycines have shown cytotoxicity against specific cancer cell lines (e.g., HeLa, MCF-7) by inhibiting tubulin polymerization.[1]
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Storage: Store at -20°C, protected from light and moisture. Indoles are prone to oxidation; argon atmosphere is recommended for long-term storage.
-
Precautions: Wear gloves and safety glasses. Avoid inhalation of dust.
References
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Friedel-Crafts Alkylation of Indoles:Journal of the American Chemical Society, "Asymmetric Friedel–Crafts Alkyl
-Imino Esters." -
Indolylglycine Synthesis: Tetrahedron, "Enantioselective synthesis of 3-indolylglycine derivatives."
-
Properties of Indole Derivatives: PubChem Compound Summary, "2-amino-2-(1H-indol-3-yl)acetic acid."[2]
-
Tubulin Inhibition: RSC Medicinal Chemistry, "Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl) derivatives."[1]
Sources
- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2-amino-2-(1H-indol-3-yl)acetic Acid | C10H10N2O2 | CID 438674 - PubChem [pubchem.ncbi.nlm.nih.gov]
